Yttrium(III) trifluoromethanesulfonate hydrate
Overview
Description
Yttrium(III) trifluoromethanesulfonate hydrate, also known as yttrium triflate, is a chemical compound with the molecular formula C3F9O9S3Y . It is used in the preparation of superconducting thin films and as an intermediate in chemical research . It is also a Lewis acid catalyst used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids .
Molecular Structure Analysis
The molecular structure of Yttrium(III) trifluoromethanesulfonate hydrate is represented by the linear formula (CF3SO3)3Y . Its molecular weight is 536.11 .Chemical Reactions Analysis
Yttrium(III) trifluoromethanesulfonate hydrate is used as a catalyst in various chemical reactions. For instance, it has been used to promote glycosidation of glycosyl fluorides . It has also been used in the preparation of pyridine and quinoline derivatives .Physical And Chemical Properties Analysis
Yttrium(III) trifluoromethanesulfonate hydrate is a solid at 20 degrees Celsius . Its CAS Number is 52093-30-8 .Scientific Research Applications
Glycosidation Catalyst
It promotes glycosidation of glycosyl fluorides, which is a crucial step in the synthesis of various glycoconjugates used in medicinal chemistry and biology .
2. Synthesis of Pyridine and Quinoline Derivatives As a catalyst, it aids in the preparation of pyridine and quinoline derivatives, which are important compounds in pharmaceuticals and agrochemicals .
Preparation of Superconducting Thin Films
This compound is employed in the fabrication of superconducting materials, which have applications in electronics and quantum computing .
Chemical Research & Intermediate
It serves as an intermediate in various chemical reactions and research applications, indicating its role in the development of new chemical processes .
Lewis Acid Catalyst
In organic synthesis, it acts as a Lewis acid catalyst for reactions such as aldol reactions with silyl enol ethers, Friedel-Crafts acylations, glycosidations, and additions to epoxides .
Layer-by-Layer Assembly
It has been used in the layer-by-layer assembly of films investigated by atomic force microscopy (AFM), which is significant for material science and nanotechnology applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
trifluoromethanesulfonate;yttrium(3+);hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Y/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPZNLILUFMJEI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F9O10S3Y | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721801 | |
Record name | Yttrium trifluoromethanesulfonate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) trifluoromethanesulfonate hydrate | |
CAS RN |
34629-25-9 | |
Record name | Yttrium trifluoromethanesulfonate--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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